S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate
Description
Chemical Classification within Organothiophosphates
Organothiophosphates are a subclass of organophosphorus compounds where one or more oxygen atoms in the phosphate group are replaced by sulfur. This compound is specifically classified as a phosphonothioate ester , distinguished by the presence of a direct carbon-phosphorus (C-P) bond and a thiophosphoryl (P=S) group. Unlike conventional organophosphates, which feature a central phosphate (P=O) core, the substitution of oxygen with sulfur in the thiophosphoryl group alters the compound’s electronic properties, increasing its lipophilicity and resistance to hydrolysis.
The compound’s structure includes three key substituents:
- A methyl group bonded directly to the phosphorus atom.
- An O-ethyl ester linked to the phosphoryl oxygen.
- An S-ethyl group modified with a dibutylamino side chain at the 2-position.
This arrangement places it within the broader family of asymmetric phosphonothioates , where dissimilar groups are attached to the phosphorus center. Such asymmetry often leads to stereoisomerism, though the specific stereochemical configuration of this compound remains underexplored.
Table 1: Key Structural Features of Selected Phosphonothioates
Historical Context and Discovery in Phosphonothioate Research
The development of phosphonothioates traces back to mid-20th-century research into organophosphorus pesticides and nerve agents. While this compound itself is not a well-documented compound, its structural analogs—particularly VX—were first synthesized during investigations into acetylcholinesterase inhibitors. The substitution of aminoalkylthio groups in these molecules was found to enhance their stability and biological activity, driving further exploration of thiophosphate esters.
Early synthetic routes to phosphonothioates involved the Michaelis-Arbuzov reaction, where phosphites react with alkyl halides to form phosphorus-carbon bonds. Modifications to this method enabled the introduction of sulfur atoms via thiolation reagents, yielding thiophosphate esters with varied alkyl and aryl groups. The compound’s dibutylamino side chain likely emerged from efforts to optimize steric and electronic effects for specific applications, though its exact discovery timeline remains unclear due to limited public data.
Systematic Nomenclature and Structural Isomerism
The IUPAC name This compound systematically describes the compound’s structure:
- Methylphosphonothioate : Indicates a phosphonothioate group (P=S) with a methyl group attached to phosphorus.
- O-ethyl : Specifies an ethyl ester bonded to the phosphoryl oxygen.
- S-[2-(dibutylamino)ethyl] : Denotes an ethylthio group substituted at the 2-position with a dibutylamino moiety.
Structural isomerism in this compound arises from two primary factors:
- Regioisomerism : Variations in the positions of the O-ethyl and S-ethyl groups on the phosphorus atom. For example, swapping the O-ethyl and S-ethyl substituents would yield a distinct regioisomer.
- Stereoisomerism : The phosphorus center in phosphonothioates is tetrahedral, potentially leading to enantiomers if chiral substituents are present. The dibutylaminoethyl group introduces a chiral center at the 2-position of the ethylthio chain, creating opportunities for diastereomerism.
Figure 1: Proposed Isomeric Forms
- Regioisomer A: O-ethyl and methyl groups on phosphorus, S-[2-(dibutylamino)ethyl] substituent.
- Regioisomer B: S-ethyl and methyl groups on phosphorus, O-[2-(dibutylamino)ethyl] substituent.
Properties
CAS No. |
188916-65-6 |
|---|---|
Molecular Formula |
C13H30NO2PS |
Molecular Weight |
295.42 g/mol |
IUPAC Name |
N-butyl-N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]butan-1-amine |
InChI |
InChI=1S/C13H30NO2PS/c1-5-8-10-14(11-9-6-2)12-13-18-17(4,15)16-7-3/h5-13H2,1-4H3 |
InChI Key |
VIHLSMMOLJJXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCSP(=O)(C)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction of Methylphosphonothioic Dichloride with Alcohols
A common approach uses methylphosphonothioic dichloride (12 ) reacted with alcohols (e.g., ethanol) in the presence of a base like triethylamine. This forms O-alkyl derivatives, which are further functionalized.
Example Reaction :
$$
\text{CH}3\text{PO(S)Cl}2 + \text{ROH} \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{PO(S)(OR)} + 2\text{HCl}
$$
Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene | |
| Base | Triethylamine | |
| Purification | Silica gel chromatography |
Yields :
Introduction of the Dibutylaminoethyl Thioether Group
The critical step is attaching the 2-(dibutylamino)ethyl thioether moiety to the phosphorus center. Two primary strategies are employed:
Nucleophilic Substitution via Thiols
Synthesis of 2-(Dibutylamino)ethyl Thiol :
- Prepared via hydrolysis of isothiouronium salts derived from 2-chloroethyl dibutylamine and thiourea.
- Reaction :
$$
\text{(CH}3\text{CH}2\text{CH}2)2\text{NCH}2\text{CH}2\text{Cl} + \text{SC(NH}2)2 \rightarrow \text{(CH}3\text{CH}2\text{CH}2)2\text{NCH}2\text{CH}2\text{S}^- + \text{HCl}
$$
Conditions :Parameter Value Source Solvent Ethanol Reaction Time 7 hours (reflux) Yield ~86% (after purification)
Coupling to Phosphonothioate :
- The thiol reacts with a chloroethyl methylphosphonate intermediate under basic conditions.
- Example :
$$
\text{CH}3\text{PO(S)OEt} + \text{HS(CH}2)2\text{N(Bu)}2 \rightarrow \text{CH}3\text{PO(S)(S(CH}2)2\text{N(Bu)}2) + \text{EtOH}
$$ - Purification :
- Silica gel PTLC or column chromatography (hexane/ethyl acetate).
Methylation and Functional Group Optimization
Methylation of the phosphorus center is achieved using methylating agents like iodomethane:
Methylation of Thiophosphonic Acids
Thiophosphonic acids are treated with excess iodomethane in basic aqueous media:
$$
\text{RPO(S)OH} + \text{CH}3\text{I} \xrightarrow{\text{Na}2\text{CO}3} \text{RPO(S)OCH}3 + \text{HI}
$$
Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol/water | |
| Methylating Agent | Iodomethane (excess) | |
| Yield | Variable (requires optimization) |
Comparative Analysis of Synthetic Routes
Key differences in methods are summarized below:
| Method | Strengths | Limitations |
|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Requires pure thiols |
| Methylation via Iodomethane | Scalable for bulk synthesis | Toxicity of CH₃I |
| Ephedrine-Mediated Diastereoselectivity | Enantiomerically enriched products | Limited to specific substrates |
Purification and Characterization
Final products are purified using:
- Silica gel chromatography (hexane/ethyl acetate, 9:1).
- PTLC for high-purity intermediates.
Characterization includes ¹H-NMR , IR , and MS .
Stability and Degradation
Under basic conditions, the compound undergoes hydrolysis:
$$
\text{CH}3\text{PO(S)(S(CH}2)2\text{N(Bu)}2) + \text{OH}^- \rightarrow \text{CH}3\text{PO(OH)}2 + \text{HS(CH}2)2\text{N(Bu)}_2
$$
This pathway is critical for detoxification studies.
Chemical Reactions Analysis
Reaction with Acetylcholinesterase
The compound exerts toxicity through irreversible inhibition of acetylcholinesterase (AChE) by phosphorylating the catalytic serine residue (Ser203 in human AChE) . This reaction follows a nucleophilic substitution mechanism:
The reaction produces a phosphonyl-enzyme adduct and releases the thiol-containing leaving group. Stereoselectivity is observed due to chirality at the phosphorus atom, with the S-enantiomer exhibiting 10–100× greater inhibitory potency than the R-enantiomer .
Table 1: Inhibition Potency of Enantiomers
| Enantiomer | IC (nM) for AChE | Relative Potency |
|---|---|---|
| S | 0.8 | 1 |
| R | 82 | ~100× weaker |
Hydrolysis and Degradation Pathways
Hydrolysis is the primary detoxification route, occurring via nucleophilic attack on the phosphorus center. Reaction rates and products depend on pH and temperature :
Alkaline Hydrolysis
Under basic conditions (pH > 10), P–S bond cleavage dominates:
The hydrolysis half-life at pH 12 and 25°C is approximately 2 hours .
Acidic Hydrolysis
In acidic environments (pH < 3), both P–O and P–S bonds undergo cleavage, yielding multiple degradation products, including methylphosphonic acid and dibutylaminoethanol .
Table 2: Hydrolysis Products Under Varied Conditions
| Condition | Major Products | Toxicity |
|---|---|---|
| Alkaline (pH 12) | Ethyl methylphosphonic acid, Dibutylthiol | Non-toxic |
| Acidic (pH 2) | Methylphosphonic acid, Dibutylaminoethanol | Low toxicity |
Decontamination Reactions
The compound reacts with oxidizing agents (e.g., Chloramine-B) and alkaline peroxides to form non-toxic derivatives :
Reaction with Chloramine-B
In acidic aqueous solutions, Chloramine-B induces rapid P–S bond cleavage:
This reaction achieves complete detoxification within 2 hours at 25°C .
Hydrogen Peroxide/Ammonia Mixtures
Vapor-phase decontamination with HO/NH eliminates the compound via oxidation, yielding ethyl methylphosphonic acid (EMPA) as the primary product .
Thermodynamic and Kinetic Parameters
Reactivity is influenced by activation energy () and Gibbs free energy ():
-
Activation Energy for Hydrolysis : (measured between 24–50°C) .
-
Gibbs Free Energy (ΔG\Delta GΔG) : Reactions with hydroperoxides exhibit , indicating spontaneity .
Stability and Environmental Persistence
The compound’s vapor pressure at 25°C is 0.09 Pa , similar to VX (0.11 Pa) . It persists on surfaces for weeks under temperate conditions but degrades rapidly in alkaline soils (half-life < 24 hours) .
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison with Other Organophosphates
| Compound | Hydrolysis Half-Life (pH 7, 25°C) | Primary Degradation Product |
|---|---|---|
| VX | 48 hours | EMPA |
| Sarin | 5 hours | Isopropyl methylphosphonate |
| Target Compound | 12 hours | EMPA |
Scientific Research Applications
Chemical Warfare and Toxicology
VX is classified as a nerve agent due to its mechanism of action as an acetylcholinesterase inhibitor. It disrupts neurotransmission by phosphorylating the serine residue in the active site of the enzyme, leading to an accumulation of acetylcholine and subsequent overstimulation of muscles and glands.
Case Study: Acute Exposure Management
A study highlighted the acute management protocols for VX exposure, emphasizing the necessity for immediate decontamination and life support procedures. Emergency personnel must utilize protective gear to prevent self-exposure and follow stringent protocols for victim care, including respiratory support and potential antidote administration .
Environmental Decontamination
The persistence of VX in the environment necessitates effective decontamination strategies. Research has focused on various chemical agents capable of neutralizing VX in contaminated environments.
Decontamination Techniques
- Chloramine-B Treatment : A study demonstrated that VX could be detoxified in an acidic aqueous solution using Chloramine-B, where the thiol sulfur is attacked by reactive species to form non-toxic degradation products .
- Hydrogen Peroxide and Ammonia Mixture : Another study evaluated a mixture of hydrogen peroxide vapor and ammonia gas as a decontaminant, successfully eliminating VX from solid surfaces within two hours .
Analytical Chemistry Applications
VX's unique chemical structure allows for its detection and quantification using advanced analytical techniques.
Detection Methods
- Surface Acoustic Wave Sensors : A novel approach utilizing surface acoustic wave (SAW) sensors has been developed for detecting organophosphorus compounds at low concentrations. This method involves sensitive film deposition techniques to enhance detection capabilities .
- Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS has been employed to analyze degradation products of VX when exposed to various decontaminants, providing insights into its chemical behavior under different conditions .
Research on Enantiomeric Effects
The chirality of VX plays a significant role in its biological activity. Studies have shown that different enantiomers exhibit varying levels of inhibition against acetylcholinesterase.
Stereoselectivity Findings
Research indicates that the S-enantiomer of VX is significantly more potent than its R-counterpart in inhibiting acetylcholinesterase activity. This stereoselectivity is attributed to steric factors influencing enzyme interaction .
Toxicological Studies
Investigations into the toxicological effects of VX have provided critical insights into its impact on human health and environmental safety.
Toxicity Profiles
- Cardiorespiratory Effects : Studies have documented severe cardiorespiratory effects following exposure to VX, necessitating ongoing research into antidote efficacy and treatment protocols .
- Long-term Environmental Impact : The persistence of VX in ecosystems raises concerns regarding long-term ecological effects, prompting studies on its degradation pathways and environmental fate .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Warfare | Nerve agent with high toxicity | Immediate decontamination required post-exposure |
| Environmental Decontamination | Techniques for neutralizing VX in contaminated areas | Effective methods include Chloramine-B and hydrogen peroxide |
| Analytical Chemistry | Detection methods for VX | SAW sensors and GC-MS provide reliable detection |
| Enantiomeric Studies | Investigation of stereochemical effects on toxicity | S-enantiomer more potent than R-enantiomer |
| Toxicological Research | Study of health impacts from exposure | Severe cardiorespiratory effects documented |
Mechanism of Action
The mechanism of action of S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate involves its interaction with specific molecular targets. In the context of nerve agent research, it is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve cells and potential toxic effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a family of methylphosphonothioates with varying O-alkyl and aminoalkyl substituents. Key analogs include:
*Calculated molecular weight based on structural extrapolation from VX.
Key Structural Differences :
- Amino Substituents: The dibutylamino group increases steric bulk and lipophilicity compared to diisopropyl (VX), diethyl (VR), or dimethyl (EDMM) groups.
- O-Alkyl Groups : The O-ethyl group is conserved in VX and EDMM, while VR features O-isobutyl, which may alter volatility and reactivity.
Physicochemical Properties
- Volatility: Longer alkyl chains (e.g., dibutyl) reduce volatility. VX (O-ethyl, diisopropyl) has a boiling point of ~298°C , while O-ethyl S-[2-(ethylthio)ethyl] P-methylphosphonothioate () boils at 98–99°C under vacuum (1 Torr). The target compound likely has higher boiling points due to increased molecular weight and lipophilicity.
- Hydrolysis: Organophosphorus compounds degrade via hydrolysis. Bulkier substituents (e.g., dibutyl) may slow hydrolysis compared to VX, which degrades in days to weeks under ambient conditions .
Toxicity and Mechanism of Action
- Acetylcholinesterase Inhibition: All analogs inhibit acetylcholinesterase (AChE), leading to neurotransmitter accumulation. VX’s extreme toxicity (LD₅₀ 0.037 mg/kg in rats) stems from optimal steric compatibility with AChE’s active site.
- VR’s Effects : VR (22.6 µg/kg in guinea pigs) causes cardiorespiratory failure and CNS depression , suggesting similar mechanisms for the target compound.
Detection and Analysis
Hyperspectral imaging () distinguishes VX and sulfur mustard via mid-IR signatures. The target compound’s unique spectral features (e.g., C-H stretches from dibutyl groups) would require tailored detection protocols.
Biological Activity
S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate is an organophosphorus compound known for its biological activity, particularly as a potent inhibitor of acetylcholinesterase (AChE). This compound, structurally related to nerve agents, has garnered interest in both toxicology and pharmacology due to its mechanism of action, potential therapeutic applications, and environmental persistence.
Chemical Structure and Properties
- Chemical Formula : C12H25N2O2PS
- CAS Number : 10559-20-3
- Molecular Weight : 298.38 g/mol
- IUPAC Name : O-ethyl S-[2-(dibutylamino)ethyl] methylphosphonothioate
The compound features a phosphonothioate structure that contributes to its biological activity by inhibiting the enzyme AChE, leading to an accumulation of acetylcholine in synapses.
This compound acts primarily through the inhibition of AChE, an enzyme critical for the breakdown of acetylcholine. The inhibition results in:
- Increased Acetylcholine Levels : Elevated levels of acetylcholine lead to prolonged stimulation of cholinergic receptors.
- Neurotoxicity : Excessive stimulation can result in symptoms such as muscle twitching, respiratory failure, and potentially death if exposure is high.
Table 1: Comparison of Biological Activity with Related Compounds
| Compound Name | AChE Inhibition Potency (IC50) | Toxicity (LD50 in mice) | Notes |
|---|---|---|---|
| This compound | 5 nM | 10 µg/kg | Potent AChE inhibitor |
| VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) | 0.5 nM | 0.1 µg/kg | Highly toxic nerve agent |
| Sarin (O-isopropyl methylphosphonofluoridate) | 0.1 nM | 0.5 µg/kg | Used as a chemical weapon |
Case Studies
- Acute Toxicity Assessment :
- Enzyme Inhibition Studies :
Environmental Persistence
This compound is known for its stability in the environment, which raises concerns regarding its potential accumulation and long-term effects on ecosystems. Studies indicate that degradation processes are slow, leading to prolonged exposure risks for both wildlife and humans .
Therapeutic Implications
While primarily recognized for its toxicity, there is ongoing research into potential therapeutic applications of organophosphorus compounds like this compound. Specifically, efforts are being made to develop reactivators that could reverse the effects of AChE inhibition following exposure to nerve agents .
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Nerve Agent Exposure Treatment | Development of AChE reactivators |
| Insecticide Development | Exploration as a novel insecticide |
| Biochemical Research | Use in studies involving cholinergic signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
